2-(4-Methoxyphenyl)-3-nitropyridine
Overview
Description
2-(4-Methoxyphenyl)-3-nitropyridine, also known as 4-MNP, is an aromatic nitropyridine compound that has a wide range of applications in scientific research. It is widely used in laboratory experiments due to its unique properties, such as its low toxicity, low volatility, and low reactivity. 4-MNP is used in the synthesis of various compounds, including drugs, polymers, and other materials. It is also used in the synthesis of compounds for use in biomedical research, such as in the study of the mechanisms of action of drugs and other compounds. In addition, 4-MNP has been used as a reagent in the synthesis of various polymers and other materials, as well as in the synthesis of various drugs and other compounds.
Scientific Research Applications
Synthesis and Chemical Properties
- Synthesis Techniques : 2-Amino-3-nitropyridine derivatives, including those related to 2-(4-Methoxyphenyl)-3-nitropyridine, are synthesized through processes involving substitution, nitration, ammoniation, and oxidation. These methods yield compounds with specific structural properties, as observed in various studies (Fan Kai-qi, 2009).
- Reactions with Hydroxy Groups : 2-(4-Methoxybenzyloxy)-3-nitropyridine, a closely related compound, reacts with various types of hydroxy groups under mild conditions, indicating its potential for various organic synthesis applications (Masakazu Nakano et al., 2001).
Applications in Material Science
- Molecular Structure Analysis : Studies involving X-ray and spectroscopic analysis of nitropyridine derivatives contribute to understanding their structural features, which is crucial for material science applications (Marijana Jukić et al., 2010).
- Photocatalytic Properties : Derivatives of nitropyridine, such as those substituted with alkynyl groups, have been used to synthesize photocatalysts, indicating potential applications in photochemistry and renewable energy (R. Davidson et al., 2015).
Pharmaceutical Research
- Histamine H2-Receptor Antagonists : Derivatives of 2-amino-3-nitropyridine, which are structurally similar to 2-(4-Methoxyphenyl)-3-nitropyridine, have been explored as potential histamine H2-receptor antagonists, highlighting their relevance in pharmaceutical research (V. Agrawal et al., 1988).
properties
IUPAC Name |
2-(4-methoxyphenyl)-3-nitropyridine | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10N2O3/c1-17-10-6-4-9(5-7-10)12-11(14(15)16)3-2-8-13-12/h2-8H,1H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RFEKDBSKSCHAMP-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)C2=C(C=CC=N2)[N+](=O)[O-] | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10N2O3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20377241 | |
Record name | 2-(4-methoxyphenyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
230.22 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2-(4-Methoxyphenyl)-3-nitropyridine | |
CAS RN |
182925-45-7 | |
Record name | 2-(4-methoxyphenyl)-3-nitropyridine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20377241 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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